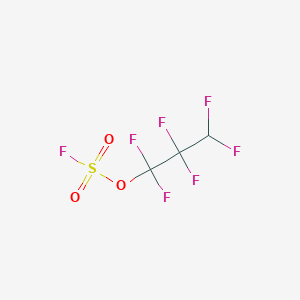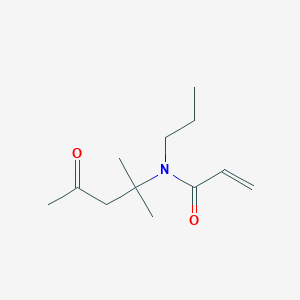
N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide is a chemical compound with the molecular formula C9H15NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a prop-2-enamide group and a 2-methyl-4-oxopentan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide typically involves the reaction of 2-methyl-4-oxopentan-2-ylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide can be compared with similar compounds such as:
N-(2-Methyl-4-oxopentan-2-yl)-sulfamethoxazole: An impurity of sulfamethoxazole with antibiotic properties.
N-(2-Methyl-4-oxopentan-2-yl)acrylamide: Used in the production of epoxy resins and water-based paints.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields.
Propiedades
Número CAS |
105710-49-4 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N-(2-methyl-4-oxopentan-2-yl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C12H21NO2/c1-6-8-13(11(15)7-2)12(4,5)9-10(3)14/h7H,2,6,8-9H2,1,3-5H3 |
Clave InChI |
BQNYXORIKJPHBC-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C(=O)C=C)C(C)(C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


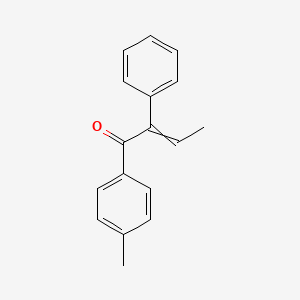
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
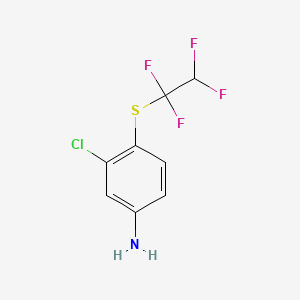

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)

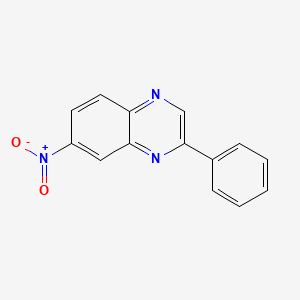
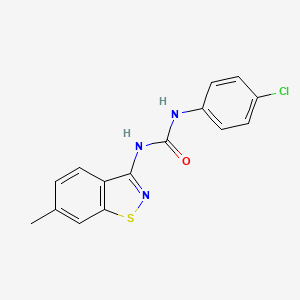
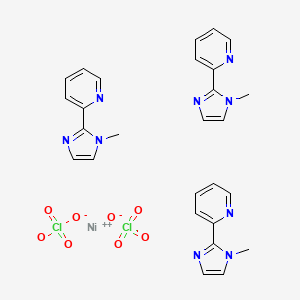
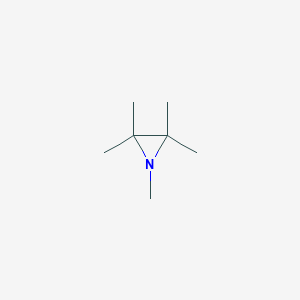
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
